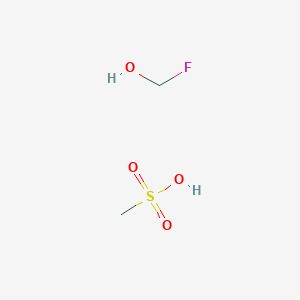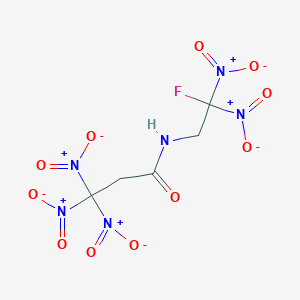
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide is a compound of interest in the field of energetic materials
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide typically involves a multi-step process. One common method includes the Michael addition of NH-azoles to 1,1-dinitroethene, generated from 1,1,1-trinitroethane, followed by fluorination . This method provides the N-dinitrofluoroethylated nitrogen heterocycles in moderate to good overall yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield, safety, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure safety and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines or other reduced compounds.
Scientific Research Applications
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other energetic materials and as a reagent in various chemical reactions.
Biology: The compound’s reactivity and energetic properties make it a subject of study in biochemical research.
Industry: It is used in the development of explosives and propellants due to its high energy content.
Mechanism of Action
The mechanism of action of N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide involves the release of energy through the breaking of chemical bonds. The presence of multiple nitro groups and a fluorine atom contributes to its high energy release upon decomposition. The molecular targets and pathways involved in its action are primarily related to its energetic properties and reactivity with other compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other nitro-substituted energetic materials such as:
Uniqueness
N-(2-Fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide is unique due to its specific combination of nitro groups and a fluorine atom, which provide a distinct balance of stability and high energy content. This makes it particularly valuable in applications requiring controlled energy release.
Properties
CAS No. |
116120-94-6 |
|---|---|
Molecular Formula |
C5H5FN6O11 |
Molecular Weight |
344.13 g/mol |
IUPAC Name |
N-(2-fluoro-2,2-dinitroethyl)-3,3,3-trinitropropanamide |
InChI |
InChI=1S/C5H5FN6O11/c6-4(8(14)15,9(16)17)2-7-3(13)1-5(10(18)19,11(20)21)12(22)23/h1-2H2,(H,7,13) |
InChI Key |
VRFFCKSXZNAHSL-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NCC([N+](=O)[O-])([N+](=O)[O-])F)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


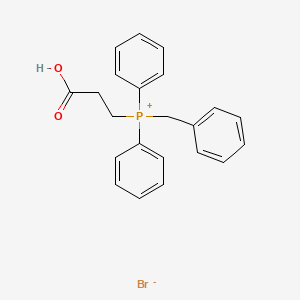
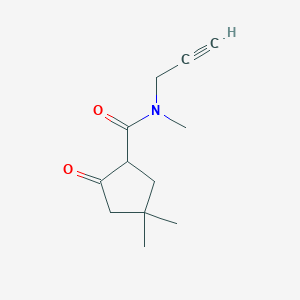
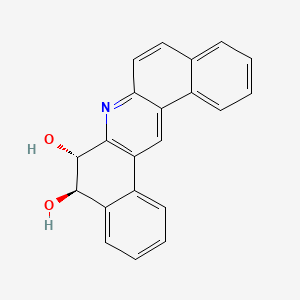
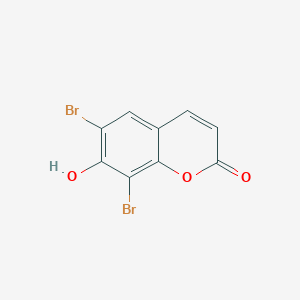

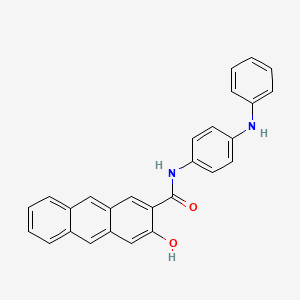
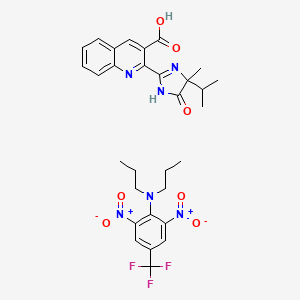
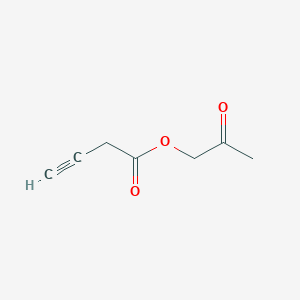
![3-{2-[(2-Chlorophenoxy)methyl]-1H-benzimidazol-1-yl}propanenitrile](/img/structure/B14304553.png)
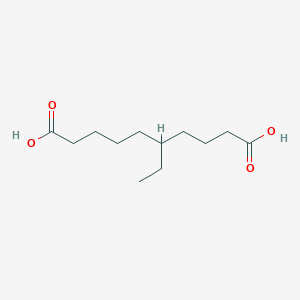
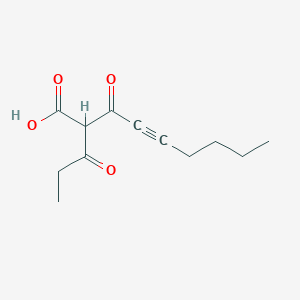
![Ethyl 5,8-diphenylpyrido[3,4-d]pyridazine-7-carboxylate](/img/structure/B14304577.png)
![1-[3-(2-Methyl-1,3-dioxolan-2-yl)propyl]piperidine](/img/structure/B14304578.png)
